

3-(2-Methylphenyl)furan CAS number and properties

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Compound of Interest

Compound Name: 3-(2-Methylphenyl)furan

Cat. No.: B15209064

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Technical Guide: 3-(2-Methylphenyl)furan

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound **3-(2-Methylphenyl)furan** is not readily found in major chemical databases. As such, a specific CAS number cannot be provided, and the following information is based on the general properties and synthesis of structurally similar 3-arylfurans. All quantitative data should be considered predictive.

Core Compound Information

While specific experimental data for **3-(2-Methylphenyl)furan** is not available, its properties can be estimated based on the characteristics of other arylfurans.

Table 1: Predicted Properties of **3-(2-Methylphenyl)furan**

Property	Predicted Value/Characteristic
Molecular Formula	C ₁₁ H ₁₀ O
Molecular Weight	158.19 g/mol
Appearance	Likely a colorless to pale yellow oil or low-melting solid
Boiling Point	Estimated to be in the range of 220-250 °C at atmospheric pressure
Melting Point	Highly dependent on purity; likely to be near room temperature
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene) and insoluble in water.
Stability	Furans are susceptible to oxidation and polymerization, particularly in the presence of acid and light. Storage under an inert atmosphere is recommended.

General Synthesis of 3-Aryl-Furans: The Feist-Benary Synthesis

A versatile and classical method for the synthesis of substituted furans is the Feist-Benary synthesis.^{[1][2][3]} This reaction involves the condensation of an α -halo ketone with a β -dicarbonyl compound in the presence of a base.^{[1][2]} For the synthesis of a 3-arylfuran like **3-(2-Methylphenyl)furan**, a suitable α -halo ketone and a β -ketoester or β -diketone would be required.

General Experimental Protocol: Feist-Benary Furan Synthesis

This protocol describes a general procedure for the synthesis of a 3-substituted furan and should be adapted and optimized for specific substrates.

Materials:

- α -halo ketone (e.g., 2-chloro-1-(2-methylphenyl)ethan-1-one)
- β -dicarbonyl compound (e.g., ethyl acetoacetate)
- Base (e.g., pyridine, sodium ethoxide, or triethylamine)
- Solvent (e.g., ethanol, THF, or DMF)
- Acid for workup (e.g., dilute HCl)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous MgSO_4 or Na_2SO_4)

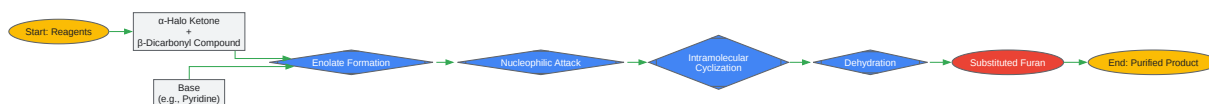
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β -dicarbonyl compound in the chosen solvent.
- **Base Addition:** Add the base to the solution and stir for 15-30 minutes at room temperature to form the enolate.
- **Addition of α -halo ketone:** Slowly add the α -halo ketone to the reaction mixture.
- **Reaction:** Heat the mixture to reflux (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - If a solid precipitate has formed (e.g., pyridinium hydrochloride), remove it by filtration.
 - Quench the reaction by adding water and then neutralize or slightly acidify with dilute acid.
 - Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

- Combine the organic layers and wash with brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired substituted furan.

Logical Workflow and Signaling Pathways

As **3-(2-Methylphenyl)furan** is a synthetic compound with no specified biological activity in the available literature, a signaling pathway diagram is not applicable. Instead, a logical workflow for its general synthesis via the Feist-Benary reaction is presented.



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Caption: Logical workflow of the Feist-Benary furan synthesis.

Potential Applications in Research and Drug Development

The furan scaffold is a key structural motif in numerous natural products and biologically active compounds.^[4] Arylfuran derivatives, in particular, have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of novel arylfurans like **3-(2-Methylphenyl)furan** could be of interest for:

- Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.
- Materials Science: As a component in the development of organic electronic materials.
- Agrochemicals: As a scaffold for the discovery of new herbicides or pesticides.

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